molecular formula C8H12ClN3O2 B13562528 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride

Cat. No.: B13562528
M. Wt: 217.65 g/mol
InChI Key: JBZNPJTYIVOSBY-UHFFFAOYSA-N
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Description

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-ylmethanamine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include heating and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of acyl chlorides or esters.

Mechanism of Action

The mechanism of action of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This compound has been shown to interact with kinase enzymes, leading to the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications.

Biological Activity

5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and the mechanisms underlying its biological effects.

Chemical Structure and Properties

The compound is characterized by a pyrazolo[1,5-a]pyrazine core structure which contributes to its biological activity. The following table summarizes key chemical properties:

PropertyValue
IUPAC Name5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride
Molecular FormulaC₇H₈ClN₃O₂
Molecular Weight189.61 g/mol
Purity≥ 95%
Storage Temperature4°C

Antimicrobial Activity

Research indicates that derivatives of pyrazolo compounds exhibit antimicrobial properties. For instance, a study highlighted that pyrazolo-pyridazine derivatives showed effective inhibition against various bacterial strains and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Anticancer Properties

The compound has been investigated for its anticancer potential. Pyrazolo derivatives have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation. For example, compounds targeting cyclin-dependent kinases (CDKs) have shown promise in reducing tumor growth in vitro and in vivo .

Anti-inflammatory Effects

Anti-inflammatory activities have also been reported. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . This suggests potential applications in treating inflammatory diseases.

Antiviral Activity

Recent studies have explored the antiviral effects of pyrazolo compounds against viruses such as Zika and Hepatitis C. The mechanism involves the inhibition of viral replication through interference with viral proteases . In vitro assays demonstrated that specific derivatives exhibited significant antiviral activity with low cytotoxicity .

Case Studies

  • Zika Virus Inhibition : A study evaluated several pyrazolo derivatives for their effectiveness against the Zika virus. Among them, certain compounds showed selective indices greater than 4, indicating potent antiviral activity while maintaining low toxicity levels .
  • Cancer Cell Lines : In another investigation, specific pyrazolo derivatives were tested on various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent inhibition of cell viability and induction of apoptosis .

The biological activity of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid hydrochloride is attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazolo compounds act as inhibitors of key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound may interact with various receptors (e.g., AXL and c-MET), influencing cellular responses to growth factors.
  • DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication processes in cancer cells.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c1-10-2-3-11-7(5-10)6(4-9-11)8(12)13;/h4H,2-3,5H2,1H3,(H,12,13);1H

InChI Key

JBZNPJTYIVOSBY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=C(C=N2)C(=O)O)C1.Cl

Origin of Product

United States

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